molecular formula C16H14N6O B5717605 Bax-IN-1

Bax-IN-1

Cat. No.: B5717605
M. Wt: 306.32 g/mol
InChI Key: YOMZPGUGBDWVTQ-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bax-IN-1, also known as Bax inhibitor-1, is a highly conserved protein found in both plants and animals. It is primarily known for its role in inhibiting apoptosis, a form of programmed cell death. This compound is located in the endoplasmic reticulum membrane and is involved in various cellular processes, including stress response and regulation of intracellular calcium levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bax-IN-1 typically involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the this compound protein, which is subsequently purified using techniques such as affinity chromatography .

Industrial Production Methods

Industrial production of this compound follows a similar approach but on a larger scale. Fermentation tanks are used to culture the host cells, and the protein is harvested and purified using industrial-scale chromatography systems. The process is optimized to ensure high yield and purity of the this compound protein .

Chemical Reactions Analysis

Types of Reactions

Bax-IN-1 undergoes various biochemical interactions rather than traditional chemical reactions. It interacts with other proteins and molecules within the cell to exert its effects. For example, this compound interacts with cytochrome b5 and enzymes involved in very-long-chain fatty acid synthesis .

Common Reagents and Conditions

The interactions of this compound typically occur under physiological conditions within the cell. Common reagents used in studies involving this compound include antibodies for detection, inhibitors for functional studies, and various buffers to maintain the appropriate pH and ionic strength .

Major Products Formed

The primary outcome of this compound interactions is the inhibition of apoptosis and the regulation of cellular stress responses. This can lead to increased cell survival under stress conditions and modulation of lipid synthesis .

Mechanism of Action

Bax-IN-1 exerts its effects by interacting with various molecular targets and pathways within the cell. It is known to regulate intracellular calcium levels and modulate the activity of enzymes involved in lipid synthesis. This compound also interacts with proteins such as cytochrome b5 and very-long-chain fatty acid synthases, influencing their activity and stability . Additionally, this compound can inhibit the pro-apoptotic protein Bax, preventing the initiation of the apoptotic cascade .

Biological Activity

Bax inhibitor-1 (BI-1), also referred to as Bax-IN-1, is a highly conserved protein primarily located in the endoplasmic reticulum (ER) that plays a critical role in regulating apoptosis and cellular stress responses. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, implications in various diseases, and potential therapeutic applications.

This compound functions as an anti-apoptotic factor by inhibiting the pro-apoptotic protein Bax, which is a member of the Bcl-2 family. The interaction between BI-1 and Bax prevents mitochondrial outer membrane permeabilization (MOMP), a crucial step in the intrinsic apoptotic pathway. The following are key mechanisms through which BI-1 exerts its effects:

  • Calcium Homeostasis : BI-1 regulates intracellular calcium levels, which are essential for various cellular functions including apoptosis and autophagy. Dysregulation of calcium can lead to cell death, and BI-1 helps maintain calcium balance under stress conditions .
  • Reactive Oxygen Species (ROS) Management : BI-1 modulates ROS production, which is often elevated during cellular stress and can induce apoptosis. By controlling ROS levels, BI-1 protects cells from oxidative damage .
  • Endoplasmic Reticulum Stress Response : BI-1 is involved in the ER stress response, helping to mitigate apoptosis triggered by ER dysfunction. This is particularly relevant in conditions such as neurodegeneration and metabolic disorders .

Role in Disease

BI-1 has been implicated in various diseases due to its regulatory functions in apoptosis and cellular stress responses:

  • Cancer : In cancer biology, BI-1 expression is often associated with tumorigenesis and metastasis. It promotes cancer cell survival by inhibiting apoptosis, thus allowing malignant cells to thrive despite unfavorable conditions . Studies have shown that high levels of BI-1 correlate with poor prognosis in several cancers, including breast and liver cancer .
  • Neurodegenerative Diseases : In conditions like Alzheimer's disease, BI-1 has been shown to protect neurons from apoptosis induced by amyloid-beta toxicity. This suggests that targeting BI-1 could be a potential therapeutic strategy for neuroprotection .
  • Metabolic Disorders : Research indicates that BI-1 may play a role in insulin resistance and diabetes. Its expression affects adipocyte differentiation and hepatic function, linking it to metabolic dysregulation .

Case Studies

Several studies have explored the implications of BI-1 in specific diseases:

Study Findings
Sano et al. (2014)Demonstrated that knockdown of BI-1 in cancer cell lines led to increased apoptosis, indicating its role as a survival factor in malignancies .
Kim et al. (2016)Found that overexpression of BI-1 protects against ER stress-induced apoptosis in neurons, highlighting its neuroprotective properties .
Lee et al. (2020)Showed that BI-1 regulates insulin signaling pathways, suggesting its involvement in metabolic health .

Potential Therapeutic Applications

Given its dual role in promoting survival and contributing to disease pathology, targeting BI-1 presents both challenges and opportunities:

  • Cancer Therapy : Inhibiting BI-1 could enhance the effectiveness of chemotherapy by promoting apoptosis in cancer cells. Conversely, enhancing its function might be beneficial in neurodegenerative diseases where cell survival is desired .
  • Drug Development : Small molecules or peptides that modulate BI-1 activity could serve as novel therapeutic agents for conditions characterized by excessive apoptosis or insufficient cell survival.

Properties

IUPAC Name

N-[(E)-1-(5-methylfuran-2-yl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O/c1-9-7-8-13(23-9)10(2)19-21-16-18-15-14(20-22-16)11-5-3-4-6-12(11)17-15/h3-8H,1-2H3,(H2,17,18,21,22)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMZPGUGBDWVTQ-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C(=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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